CB-Cyclam

Catalog No.
S524694
CAS No.
295-37-4
M.F
C10H24N4
M. Wt
200.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CB-Cyclam

CAS Number

295-37-4

Product Name

CB-Cyclam

IUPAC Name

1,4,8,11-tetrazacyclotetradecane

Molecular Formula

C10H24N4

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C10H24N4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h11-14H,1-10H2

InChI Key

MDAXKAUIABOHTD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

cyclam, cyclam dihydroiodide, cyclam diperchlorate, cyclam monohydrobromide, JM1498

Canonical SMILES

C1CNCCNCCCNCCNC1

The exact mass of the compound 1,4,8,11-Tetraazacyclotetradecane is 200.2001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 180811. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Supplementary Records. It belongs to the ontological category of saturated organic heteromonocyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CB-Cyclam, or 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, is a tetraaza macrocycle featuring a rigid, pre-organized structure due to an ethylene bridge across the 1,8-positions of a standard cyclam (1,4,8,11-tetraazacyclotetradecane) ring. This cross-bridge reinforcement fundamentally alters the ligand's coordination properties compared to its parent, cyclam. The resulting structure provides a well-defined cavity for metal ion complexation, leading to metal complexes with enhanced kinetic inertness, a critical attribute for applications requiring high stability in demanding chemical environments.

Substituting CB-Cyclam with its unbridged analog, cyclam, is not viable for applications demanding extreme complex stability. The ethylene cross-bridge locks the macrocycle into a specific folded conformation, drastically increasing the kinetic inertness of its metal complexes. This structural rigidity prevents the facile dissociation of the metal ion, especially in acidic or biologically competitive environments where complexes of standard cyclam or its derivatives like TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) are known to be more susceptible to in vivo transchelation and decomposition. Therefore, for developing robust radiopharmaceuticals, stable MRI contrast agents, or resilient catalysts, the superior kinetic stability imparted by the cross-bridge makes CB-Cyclam and its derivatives essential and non-interchangeable with simpler macrocycles.

Extreme Kinetic Inertness in Highly Acidic Conditions vs. Gold-Standard Chelators

Lanthanide complexes of a picolinate-functionalized CB-Cyclam derivative, [Ln(cb-tedpa)]+, exhibit unprecedented kinetic inertness, showing no observable dissociation after 5 months in 2 M HCl. In stark contrast, complexes of DOTA, a widely used macrocyclic chelator considered a benchmark for high stability, dissociate under these same conditions with lifetimes ranging from approximately 1 minute to 12 hours.

Evidence DimensionComplex Dissociation Half-Life
Target Compound DataNo dissociation observed for at least 5 months ([Ln(cb-tedpa)]+ complex)
Comparator Or Baseline[Ln(dota)]- complex: Dissociation half-life of ~1 min to 12 h
Quantified DifferenceOrders of magnitude greater kinetic inertness than the DOTA benchmark.
Conditions2 M HCl solution, room temperature.

For in-vivo applications like targeted radiotherapy or MRI, this extreme stability is critical to prevent the release of toxic or radioactive metal ions, a primary procurement driver.

Superior Stability of Copper Complexes for Radiopharmaceutical Development

The ethylene cross-bridge makes CB-Cyclam derivatives superior precursors for copper radiopharmaceuticals. A key derivative, H2CB-TE2A, forms Cu(II) complexes that are significantly more kinetically stable and less prone to in-vivo transchelation compared to complexes of its non-bridged analogue, TETA. This enhanced stability is crucial for applications with copper radioisotopes like ⁶⁴Cu for PET imaging and ⁶⁷Cu for therapy. While the thermodynamic stability (log K) of some functionalized CB-cyclam Cu(II) complexes may be slightly lower than cyclam analogs due to structural rigidity (log K ~20-24), their kinetic inertness is vastly superior.

Evidence DimensionIn-vivo complex stability
Target Compound DataForms highly kinetically stable Cu(II) complexes with reduced in-vivo transchelation.
Comparator Or BaselineNon-bridged analogue TETA forms less stable Cu(II) complexes susceptible to transchelation.
Quantified DifferenceQualitatively described as 'less susceptible' and 'significantly reduced' transchelation in vivo.
ConditionsIn-vivo biological environment for radiopharmaceutical applications.

Procurement for radiopharmaceutical R&D requires chelators that guarantee the radioisotope remains sequestered, ensuring accurate imaging and minimizing off-target radiation dose, making CB-Cyclam a preferred precursor.

Process Suitability: Precursor for Bifunctional Chelators with Efficient Radiolabeling

CB-Cyclam is a versatile platform for creating bifunctional chelators (BFCs) used to attach radioisotopes to targeting molecules like peptides. While the rigid structure can slow complexation rates compared to flexible macrocycles, derivatives have been specifically engineered to overcome this. For example, phosphonate and bis(phosphinate) derivatives of CB-Cyclam achieve quantitative Cu(II) complex formation within 1 second at pH ~6, a rate suitable for demanding radiolabeling workflows. This demonstrates its process compatibility as a precursor for advanced diagnostic and therapeutic agents.

Evidence DimensionRadiolabeling Efficiency (Complexation Rate)
Target Compound DataQuantitative Cu(II) complexation within 1 second for phosphonate/bis(phosphinate) derivatives.
Comparator Or BaselineSlower complexation for other derivatives (e.g., 9 minutes for a phosphinate derivative under similar conditions).
Quantified DifferenceOver 500x faster complexation for optimized derivatives.
ConditionspH ~6, millimolar concentrations.

For producers of radiolabeled biologics, using a CB-Cyclam-based BFC that combines extreme in-vivo stability with fast, efficient labeling kinetics simplifies manufacturing and improves final product quality.

Core Scaffold for High-Stability Radiopharmaceuticals

CB-Cyclam is the precursor of choice for developing next-generation radiometal-based diagnostic (PET) and therapeutic agents, particularly with copper-64/67. Its ability to form complexes with exceptionally high kinetic inertness ensures the radioisotope remains securely chelated in vivo, minimizing off-target toxicity and improving image quality or therapeutic efficacy.

Development of Robust Lanthanide-Based Probes

For applications requiring lanthanide ions, such as MRI contrast agents (Gd³⁺) or luminescent probes (Eu³⁺, Tb³⁺), functionalized CB-Cyclam provides a platform for creating complexes with unprecedented stability. This is critical for preventing the in-vivo release of toxic free lanthanide ions, a major safety and regulatory concern.

Precursor for Catalysts in Harsh Chemical Environments

The structural reinforcement of CB-Cyclam provides its metal complexes with the stability needed to function as catalysts in demanding industrial processes involving strong acids or oxidizing conditions. The resistance to ligand dissociation ensures longer catalyst lifetime and process purity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White crystalline solid; Hygroscopic; [Alfa Aesar MSDS]

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

200.20009678 Da

Monoisotopic Mass

200.20009678 Da

Heavy Atom Count

14

Appearance

Solid powder

Melting Point

185.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EP5AZ544VP

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

295-37-4

Wikipedia

Cyclam

Dates

Last modified: 08-15-2023
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11: Judkins EC, Zeller M, Ren T. Synthesis and Characterizations of Macrocyclic Cr(III) and Co(III) 1-Ethynyl Naphthalene and 9-Ethynyl Anthracene Complexes: An Investigation of Structural and Spectroscopic Properties. Inorg Chem. 2018 Feb 19;57(4):2249-2259. doi: 10.1021/acs.inorgchem.7b03128. Epub 2018 Feb 7. PubMed PMID: 29411976.
12: Zhou Y, Yu F, Zhang F, Chen G, Wang K, Sun M, Li J, Oupický D. Cyclam-Modified PEI for Combined VEGF siRNA Silencing and CXCR4 Inhibition To Treat Metastatic Breast Cancer. Biomacromolecules. 2018 Feb 12;19(2):392-401. doi: 10.1021/acs.biomac.7b01487. Epub 2018 Jan 19. PubMed PMID: 29350899.
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